7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties . The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
The primary target of the compound 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, it disrupts the CDK2/cyclin A2 complex formation, which is essential for the cell to progress from the G1 to the S phase of the cell cycle . This disruption leads to cell cycle arrest and potentially induces apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is significant inhibition of cell growth . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces significant alterations in cell cycle progression and apoptosis within HCT cells .
Preparation Methods
The synthesis of 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the reaction of aldehydes, acetoacetanilide, and 3-amino-1,2,4-triazole in the presence of various catalysts such as p-toluenesulfonic acid, HCl, or triethylaminium-N-sulfonic acid tetrachloroaluminate . The reaction is usually carried out at elevated temperatures (around 60°C) under solvent-free conditions to achieve high yields (40% to 96%) . Industrial production methods may involve the use of heterogeneous catalysts supported on magnetic nanoparticles to facilitate easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxy groups, using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antiviral, and anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines and pathogens.
Biological Research: The compound is used in studies investigating the mechanisms of action of triazolopyrimidines and their interactions with biological targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar compounds to 7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Known for its antibacterial and antiviral activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent anticancer properties and is used as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which enhances its biological activity and selectivity .
Biological Activity
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention due to its diverse biological activities, including potential applications in antibacterial, antiviral, and anticancer therapies. Understanding its biological activity is crucial for further development and application in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C21H21N5O3
- Molecular Weight : 391.431 g/mol
- IUPAC Name : this compound
This compound exhibits a complex structure that contributes to its biological interactions. The presence of the dimethoxyphenyl group is particularly significant in influencing its pharmacological properties.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), which plays a vital role in cell cycle regulation. By inhibiting CDK2 activity, the compound can significantly affect cellular proliferation and growth.
Biochemical Pathways
The inhibition of CDK2 leads to disruption in the CDK2/cyclin A2 pathway, which is crucial for cell cycle progression. This mechanism highlights the potential of this compound as an anticancer agent.
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer properties:
- In vitro Studies : The compound has demonstrated significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 14.5 µM to 19.4 µM .
Antiviral Activity
Research has shown that triazolopyrimidine derivatives can inhibit HIV replication by targeting the RNase H function of reverse transcriptase:
- HIV Inhibition : Compounds structurally similar to our target have been evaluated for their ability to inhibit HIV with IC50 values in the low micromolar range (e.g., 0.41 µM for some derivatives) . Although specific data on our compound's antiviral activity is limited, its structural analogs suggest potential efficacy against viral infections.
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activities of triazolopyrimidine derivatives:
- Anticancer Evaluation : A series of synthesized compounds based on the triazolopyrimidine scaffold were tested against various cancer cell lines. The results indicated that modifications at specific positions on the scaffold significantly influenced anticancer activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For instance, structural modifications that enhance binding affinity to CDK2 have been identified as key factors contributing to increased anticancer potency .
- Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for compounds similar to our target, indicating good bioavailability and metabolic stability .
Properties
IUPAC Name |
7-(2,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-14-7-5-4-6-8-14)19(26-21(24-13)22-12-23-26)16-10-9-15(28-2)11-17(16)29-3/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFHJLCAESVERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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